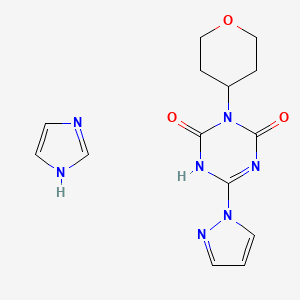
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures
Métodos De Preparación
The synthesis of 1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the individual ring systems, followed by their sequential assembly into the final compound.
Imidazole Ring Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Oxane Ring Synthesis:
Pyrazole Ring Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Triazine Ring Synthesis: The triazine ring can be synthesized through the nucleophilic substitution of cyanuric chloride with various nucleophiles.
The final assembly of the compound involves the coupling of these ring systems under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Análisis De Reacciones Químicas
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ring systems allow it to bind to various active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione can be compared with other similar compounds, such as:
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine: This compound lacks the dione functionality, which may affect its reactivity and biological activity.
This compound derivatives: These derivatives may have different substituents on the ring systems, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17N7O3 |
|---|---|
Peso molecular |
331.33 g/mol |
Nombre IUPAC |
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H13N5O3.C3H4N2/c17-10-13-9(15-5-1-4-12-15)14-11(18)16(10)8-2-6-19-7-3-8;1-2-5-3-4-1/h1,4-5,8H,2-3,6-7H2,(H,13,14,17,18);1-3H,(H,4,5) |
Clave InChI |
GOXMHIXWVHEPBK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1N2C(=O)NC(=NC2=O)N3C=CC=N3.C1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















